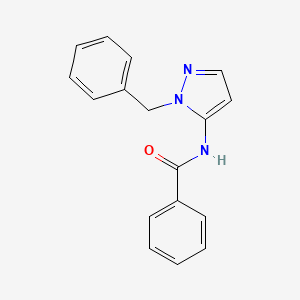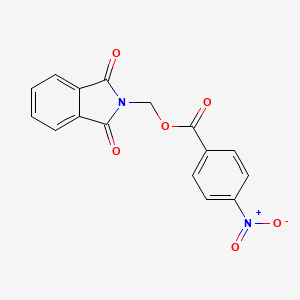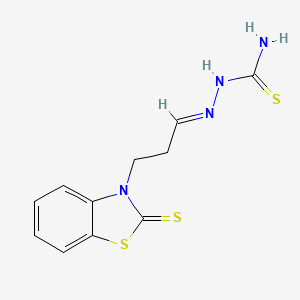![molecular formula C12H16N2OS B5696490 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol, also known as MPCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for further research. In
Aplicaciones Científicas De Investigación
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been studied for its potential therapeutic applications in a variety of fields. It has been found to possess both anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to exhibit antioxidant and antimicrobial activities, which further expands its potential applications in the medical field.
Mecanismo De Acción
The mechanism of action of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models, as well as inhibit the growth of cancer cells in vitro. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to possess antimicrobial activity against a variety of microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol for lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol. One area of interest is the development of new drugs based on the structure of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol for the treatment of cancer and other inflammatory diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol and to identify other potential targets for this compound. Finally, more studies are needed to evaluate the safety and efficacy of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol in humans, particularly in the context of clinical trials.
Métodos De Síntesis
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol can be synthesized by reacting 4-hydroxybenzene-1-carbothioamide with 4-methylpiperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as methanol and dimethylformamide.
Propiedades
IUPAC Name |
(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZBUFBFBNJQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)


![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)

![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)





![N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5696480.png)

